Boc-Glu-OH
Overview
Description
Boc-Glu-OH, also known as Boc-L-glutamic acid, is a type of amino acid used in peptide synthesis . It has a linear formula of (CH3)3COCONHCH(COOH)CH2CH2COOH .
Synthesis Analysis
Boc-Glu-OH is commonly used in peptide synthesis. It can be used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry . It is also used in solid-phase peptide synthesis .
Molecular Structure Analysis
The molecular weight of Boc-Glu-OH is 247.25 . Its structure includes a tert-butoxycarbonyl (Boc) group, which is a protective group for amines .
Chemical Reactions Analysis
Boc-Glu-OH is suitable for Boc solid-phase peptide synthesis . The Boc group can be cleaved by mild acidolysis .
Physical And Chemical Properties Analysis
Boc-Glu-OH is a solid substance with an assay of ≥98.0% . It has an optical activity of [α]20/D −14.5±2°, c = 1% in methanol . The melting point is approximately 110 °C .
Scientific Research Applications
Boc-Glu-OH is utilized in the synthesis of multiple-O-phosphoseryl-containing peptides, demonstrating high yield and purity in peptide synthesis processes (Perich, Johns, & Reynolds, 1992).
It's used in the synthesis and structure characterization of peptides like Fmoc-L-Lys(Boc)-Gly-OH, which aids in understanding peptide structures and potential applications in treating diseases (Zhao Yi-nan & Melanie Key, 2013).
Boc-Glu-OH is involved in the synthesis of O-phosphoseryl-containing peptides, contributing to the understanding of peptide structure and function (Perich & Johns, 1991).
It plays a role in the hydrolysis of primary amide groups in Asn/Gln-containing peptides, furthering the understanding of peptide chemistry (Onoprienko, Yelin, & Miroshnikov, 2000).
Boc-Glu-OH is used in the synthesis of peptides like Glu-Abu(P)-Leu, exploring novel peptide synthesis methods (Tong, Perich, & Johns, 1990).
Its use in the efficient solution-phase synthesis of multiple O-phosphothreonyl-containing peptides for calcium phosphate binding studies highlights its role in understanding peptide interactions (Perich, Kelly, & Reynolds, 2009).
Boc-Glu-OH is also involved in the study of controlled aggregation properties of modified single amino acids, contributing to the understanding of amino acid self-assembly and nanoarchitecture design (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).
It is utilized in the development of urethane-type protecting groups for carboxamide in peptide chemistry, enhancing peptide synthesis methodologies (Sakura, Hirose, & Hashimoto, 1985).
Boc-Glu-OH is used in the regioselective and sequential protection of glucopyranosides, contributing to carbohydrate chemistry and peptide synthesis (Muramatsu, Mishiro, Ueda, Furuta, & Kawabata, 2010).
It's applied in the synthesis of nanomaterials like cobalt hydroxide nano-flakes functionalized with glutamic acid for potential cancer treatment applications (Bejarbaneh, Moradi-Shoeili, Jalali, & Salehzadeh, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTUACKQXJNHFQ-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369224 | |
Record name | Boc-Glu-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Glu-OH | |
CAS RN |
2419-94-5 | |
Record name | Boc-Glu-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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